Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid
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Overview
Description
Acid Blue 335 is a synthetic dye belonging to the class of acid dyes. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and excellent lightfastness, making it a popular choice for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 335 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods: In industrial settings, the production of Acid Blue 335 involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, followed by its reaction with a coupling component in an acidic medium. The resulting dye is then purified and standardized for commercial use.
Types of Reactions:
Oxidation: Acid Blue 335 can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced under specific conditions, resulting in the formation of reduced derivatives.
Substitution: Acid Blue 335 can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Products: Derivatives with different substituents on the aromatic ring.
Scientific Research Applications
Acid Blue 335 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and coatings.
Mechanism of Action
The mechanism of action of Acid Blue 335 involves its interaction with specific molecular targets, leading to the desired effects. In biological systems, the dye binds to cellular components, allowing for visualization under a microscope. The molecular pathways involved in its action include binding to proteins and nucleic acids, facilitating the staining process.
Comparison with Similar Compounds
Acid Blue 9: Known for its high brilliancy and tinting strength, commonly used in food coloring and various industrial applications.
Acid Blue 25: Utilized in the textile industry and for photocatalytic decomposition studies.
Uniqueness of Acid Blue 335: Acid Blue 335 stands out due to its specific shade of blue, excellent lightfastness, and versatility in various applications. Its unique chemical structure allows for efficient binding to different substrates, making it a preferred choice in both industrial and research settings.
Properties
Molecular Formula |
C36H25ClCrN4Na2O7S+2 |
---|---|
Molecular Weight |
791.1 g/mol |
IUPAC Name |
disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O5S.C16H11ClN2O2.Cr.2Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h1-11,23-24H,(H,25,26,27);1-9,20-21H;;;/q;;;2*+1 |
InChI Key |
OXMRQWZNALNKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
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